2-Acetylbenzo[d]oxazole-6-carbaldehyde
Description
Properties
Molecular Formula |
C10H7NO3 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-acetyl-1,3-benzoxazole-6-carbaldehyde |
InChI |
InChI=1S/C10H7NO3/c1-6(13)10-11-8-3-2-7(5-12)4-9(8)14-10/h2-5H,1H3 |
InChI Key |
FIZMZIUQIDWTOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis via N-Deprotonation–O-SNAr Cyclization from Anilide Precursors
A prominent method for synthesizing benzo[d]oxazoles, including derivatives like 2-acetylbenzo[d]oxazole-6-carbaldehyde, involves:
- Step 1: Acylation of 2-fluoroaniline derivatives to form acetanilide or benzanilide intermediates.
- Step 2: Intramolecular base-induced cyclization via N-deprotonation and O-nucleophilic aromatic substitution (O-SNAr) to close the oxazole ring.
- Use of potassium carbonate (K2CO3) in dimethylformamide (DMF) at elevated temperatures (~90 °C).
- Refluxing with acetyl chloride and triethylamine for acylation.
This method yields benzo[d]oxazoles with high efficiency and is adaptable to various C5-substituted 2-fluoroanilines, allowing for functional group diversity at position 6 (such as aldehyde).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2-fluoro-5-nitroaniline + acetyl chloride + triethylamine, reflux in dichloromethane | Formation of acetanilide intermediate |
| 2 | K2CO3 in DMF, 90 °C | Cyclization to benzo[d]oxazole |
Functional Group Transformations on Benzo[d]oxazole Core
After constructing the benzo[d]oxazole ring, selective functionalization at position 2 (acetyl group) and position 6 (carbaldehyde) can be achieved through:
- Bromination of the acetyl group to form α-bromoketone intermediates.
- Alkylation or acylation reactions on the heteroaryl amine to introduce acetyl or aldehyde functionalities.
- Suzuki coupling and Miyaura borylation for further substitution on the aromatic ring, enabling introduction of aldehyde groups at position 6.
This approach allows for modular synthesis and late-stage functionalization, which is valuable for generating derivatives with specific biological activities.
Multi-Step Synthesis via Intermediate Formation
A three-step synthetic route reported for benzo[d]oxazole derivatives involves:
- Step 1: Preparation of benzo[d]oxazole-2-thiol.
- Step 2: Williamson ether synthesis with bromoacetic acid to form key intermediates.
- Step 3: Activation of carboxylic acid groups using EDCI and HOBt in the presence of DMAP, followed by amine coupling to yield final substituted benzo[d]oxazole derivatives.
Though this method was applied to neuroprotective benzo[d]oxazole derivatives, the strategy is adaptable for preparing this compound by choosing appropriate substituents.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The N-deprotonation–O-SNAr method is well-documented for its efficiency in synthesizing benzo[d]oxazoles with various substituents, including aldehydes at position 6, making it a preferred route for this compound.
- Functional group transformations involving α-bromoketone intermediates enable selective introduction of acetyl and aldehyde groups, facilitating structural diversity for drug discovery applications.
- The three-step synthesis involving thiol intermediates and amide coupling is useful for generating libraries of benzo[d]oxazole derivatives with potential neuroprotective effects, indicating the method's applicability to this compound analogs.
- The choice of method depends on the availability of starting materials, desired substitution pattern, and scale of synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Acetylbenzo[d]oxazole-6-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, alcohols, and thiols under acidic or basic conditions
Major Products
Oxidation: 2-Acetylbenzo[d]oxazole-6-carboxylic acid
Reduction: 2-Acetylbenzo[d]oxazole-6-methanol
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used
Scientific Research Applications
2-Acetylbenzo[d]oxazole-6-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Acetylbenzo[d]oxazole-6-carbaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The formyl and acetyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . Additionally, the benzoxazole ring can interact with DNA and RNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared below with analogs sharing the benzo[d]oxazole scaffold, substituted heterocycles, or similar functional groups.
Table 1: Key Structural Features and CAS Data
*Similarity scores derived from Tanimoto or other structural similarity indices.
Physicochemical and Functional Differences
- Heteroatom Variation: Replacing oxygen in oxazole with sulfur (as in benzothiazole analogs) decreases polarity and alters hydrogen-bonding capacity, impacting solubility and biological activity .
- Aldehyde Position: The 6-aldehyde in benzo[d]oxazole derivatives contrasts with 4-aldehyde in quinolines (e.g., 6-Methoxyquinoline-4-carbaldehyde), which may influence regioselectivity in further reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
